molecular formula C10H18O4S2 B14080748 3,3'-Disulfanediylbis(3-methylbutanoic acid) CAS No. 995-93-7

3,3'-Disulfanediylbis(3-methylbutanoic acid)

Cat. No.: B14080748
CAS No.: 995-93-7
M. Wt: 266.4 g/mol
InChI Key: FNPSTNYGTLQCHP-UHFFFAOYSA-N
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Description

3,3’-Disulfanediylbis(3-methylbutanoic acid) is an organic compound characterized by the presence of two disulfide bonds and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Disulfanediylbis(3-methylbutanoic acid) typically involves the formation of disulfide bonds between two molecules of 3-methylbutanoic acid derivatives. One common method is the oxidation of thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product.

Industrial Production Methods

Industrial production of 3,3’-Disulfanediylbis(3-methylbutanoic acid) may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3’-Disulfanediylbis(3-methylbutanoic acid) can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be further oxidized to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiol groups using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Esterification Reagents: Alcohols, acid catalysts.

    Amidation Reagents: Amines, coupling agents like EDCI or DCC.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Esterification: Esters of 3,3’-Disulfanediylbis(3-methylbutanoic acid).

    Amidation: Amides of 3,3’-Disulfanediylbis(3-methylbutanoic acid).

Scientific Research Applications

3,3’-Disulfanediylbis(3-methylbutanoic acid) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its disulfide bonds make it useful in studying redox reactions and disulfide exchange processes.

    Biology: Employed in the study of protein folding and stability due to its ability to form disulfide bonds, which are crucial in protein structure.

    Industry: Used in the production of polymers and materials that benefit from the stability and reactivity of disulfide bonds.

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediylbis(3-methylbutanoic acid) involves its ability to form and break disulfide bonds. This property is essential in redox biology and chemistry, where disulfide bonds play a critical role in maintaining the structure and function of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked protein complexes.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Disulfanediylbis(2-methylpropanoic acid): Similar structure but with a different alkyl chain length.

    3-Methylbutanoic acid: Lacks the disulfide bonds, making it less reactive in redox processes.

    3,3’-Disulfanediylbis(propan-1-ol): Contains hydroxyl groups instead of carboxylic acid groups.

Uniqueness

3,3’-Disulfanediylbis(3-methylbutanoic acid) is unique due to its specific combination of disulfide bonds and carboxylic acid groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

995-93-7

Molecular Formula

C10H18O4S2

Molecular Weight

266.4 g/mol

IUPAC Name

3-[(1-carboxy-2-methylpropan-2-yl)disulfanyl]-3-methylbutanoic acid

InChI

InChI=1S/C10H18O4S2/c1-9(2,5-7(11)12)15-16-10(3,4)6-8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14)

InChI Key

FNPSTNYGTLQCHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)SSC(C)(C)CC(=O)O

Origin of Product

United States

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